molecular formula C12H13ClN2O B11871142 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine CAS No. 917892-62-7

4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine

Cat. No.: B11871142
CAS No.: 917892-62-7
M. Wt: 236.70 g/mol
InChI Key: WLRINEQXCDPNNT-UHFFFAOYSA-N
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Description

4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline.

    Etherification: The 4-chloroquinoline undergoes etherification with isopropanol in the presence of a base such as potassium carbonate to form 4-chloro-2-[(propan-2-yl)oxy]quinoline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium thiolate or sodium alkoxide are used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and microbial growth, making it a candidate for drug development.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial properties.

    2-Chloroquinoline: Another quinoline derivative with different substituents and biological activities.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. Its ether and amine groups provide versatility in chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

917892-62-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-2-propan-2-yloxyquinolin-6-amine

InChI

InChI=1S/C12H13ClN2O/c1-7(2)16-12-6-10(13)9-5-8(14)3-4-11(9)15-12/h3-7H,14H2,1-2H3

InChI Key

WLRINEQXCDPNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(C=C(C=C2)N)C(=C1)Cl

Origin of Product

United States

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